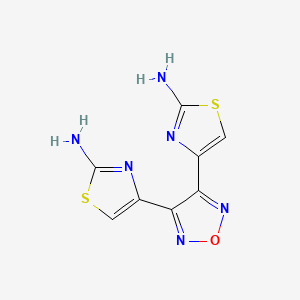
4,4'-(1,2,5-Oxadiazole-3,4-diyl)bis(1,3-thiazol-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is a complex heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine typically involves the formation of the thiazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines .
Applications De Recherche Scientifique
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
1,2,5-oxadiazole: A related oxadiazole compound with diverse chemical reactivity.
Thiazole: The parent compound of the thiazole ring, known for its aromaticity and reactivity
Uniqueness
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is unique due to its combination of thiazole and oxadiazole rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H6N6OS2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6N6OS2/c9-7-11-3(1-16-7)5-6(14-15-13-5)4-2-17-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
Clé InChI |
ZQASAXVARSFSDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)C2=NON=C2C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















